Trifluoromethane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
fluoroform | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/CHF3/c2-1(3)4/h1H | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDWGBQVDMORPB-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)F | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHF3 | |
| Record name | TRIFLUOROMETHANE | |
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| Record name | TRIFLUOROMETHANE, REFRIGERATED LIQUID | |
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Related CAS |
96343-35-0 | |
| Record name | Methane, trifluoro-, homopolymer | |
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DSSTOX Substance ID |
DTXSID0026410 | |
| Record name | Trifluoromethane | |
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Molecular Weight |
70.014 g/mol | |
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Physical Description |
Trifluoromethane is a colorless nonflammable gas. It is shipped as a liquid under pressure. It may be narcotic in high concentrations. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. It is used as a refrigerant., Trifluoromethane, refrigerated liquid appears as a colorless odorless gas. Heavier than air. Contact may irritate mucous membranes. May asphyxiate by displacing air. Contact may cause frost bite. Under prolonged exposure to fire or heat containers may rupture violently and rocket., Gas or Vapor; Liquid, Colorless, odorless gas or liquefied gas; [HSDB], ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS. | |
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| Record name | Methane, trifluoro- | |
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Boiling Point |
-82.0 °C, -84.4 °C | |
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Solubility |
In water, 4.09X10+3 mg/L at 25 °C, Very soluble in ethanol; soluble in acetone, benzene; slightly soluble in chloroform, 75 mL/100 mL water, 500 mL/100 mL alcohol, Solubility in water: none | |
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Density |
0.673 g/cu cm at 25 °C (pressure > 1 atm), Density: 1.935 (solid); critical density: 0.516. Chemically very inert. Stable up to 1150 °C, Relative density (water = 1): 1.44 | |
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Vapor Density |
Relative vapor density (air = 1): 2.4 | |
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Vapor Pressure |
35300.0 [mmHg], 3.53X10+4 mm Hg at 25 °C /from experimentally-derived coefficients/, Vapor pressure, kPa at 20 °C: 4000 | |
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Color/Form |
Colorless gas, Liquefied gas | |
CAS No. |
75-46-7 | |
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Melting Point |
-155.18 °C, -155 °C | |
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Advanced Methodologies for Trifluoromethane Synthesis
Catalytic Pathways in Trifluoromethane Production
Catalysis plays a pivotal role in the synthesis of this compound, offering routes that enhance reaction rates and selectivity. Both heterogeneous and homogeneous catalytic systems have been developed for this purpose.
Heterogeneous Catalysis Systems
Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recycling. google.com A continuous vapor-phase catalytic process has been reported for the manufacture of trifluoroiodomethane (CF₃I), a precursor for this compound, from the reaction between this compound (CHF₃) and iodine (I₂). asianpubs.org This process highlights the industrial potential of heterogeneous catalysis in this compound-related synthesis.
Another approach involves the vapor-phase catalytic reaction between pentafluoroethane (B1204445) (C₂HF₅) and iodine to produce CF₃I. asianpubs.org This method is significant as it utilizes a raw material with a lower global warming potential than some alternatives. asianpubs.org The reaction proceeds via carbene intermediates formed on the catalyst surface. asianpubs.org Different alkali and alkaline earth metal salts supported on activated carbon (AC) have been tested as catalysts for this process. asianpubs.org
A preparation method for a heterogeneous catalytic 2-trifluoromethyl substituted benzimidazole (B57391) compound involves a copper-doped carbon nitride catalyst. google.com This method is noted for its mild conditions and the recyclability of the copper heterogeneous catalyst. google.com Furthermore, an activated carbon fiber-supported palladium catalyst has been shown to be efficient for the carbonylative synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones, demonstrating the versatility of supported metal catalysts. rsc.org
| Catalyst System | Reactants | Product | Key Findings | Reference |
| Various alkali/alkaline earth metal salts on Activated Carbon | Pentafluoroethane (C₂HF₅), Iodine (I₂) | Trifluoroiodomethane (CF₃I) | Reaction proceeds via carbene intermediates on the catalyst surface. Selectivity is dependent on reaction conditions. | asianpubs.org |
| Copper-doped carbon nitride | Trifluoroethylimidoyl chloride, Amine | 2-trifluoromethyl substituted benzimidazole | Mild reaction conditions, recyclable catalyst, and high efficiency. | google.com |
| Palladium on Activated Carbon Fibers (Pd/ACFs) | Trifluoroacetimidoyl chlorides, Amines | 2-(trifluoromethyl)quinazolin-4(3H)-ones | Heterogeneous catalyst shows higher efficiency and can be recycled multiple times with good stability. | rsc.org |
| Montmorillonite clay with trifluoromethanesulfonic acid | Acetophenones | Triphenylbenzenes, β-methylchalcones | A novel single-step catalytic condensation reaction. | redalyc.org |
Homogeneous Catalysis Innovations
Homogeneous catalysis offers high selectivity and activity under mild reaction conditions. acs.org Iron-catalyzed cyclopropanation reactions have been developed using trifluoroethylamine hydrochloride and olefins, which involve the in situ generation of trifluoromethyl diazomethane. mpg.de This method provides access to trifluoromethyl-substituted cyclopropanes.
The combination of homogeneous catalysis with electrochemistry has emerged as a powerful strategy. chinesechemsoc.org This approach can generate reactive intermediates at electrodes and reduce the need for external oxidants. chinesechemsoc.org For instance, palladium-catalyzed electrochemical C-H aryl alkylation reactions have been successfully carried out in an undivided cell in an aqueous solution. chinesechemsoc.org
Ionic liquids can serve as effective media for homogeneous catalysis. mdpi.com An iron(III) chloride catalyst in 1-methyl pyridinium (B92312) trifluoromethanesulfonate (B1224126) ([mpy]OTf) has been used for the synthesis of 1,5-disubstituted 1,2,3-triazoles, with the advantage of a reusable catalytic system. mdpi.com
| Catalyst System | Reactants | Product | Key Findings | Reference |
| Iron catalyst | Trifluoroethylamine hydrochloride, Olefins | Trifluoromethyl-substituted cyclopropanes | Involves the in-situ generation of trifluoromethyl diazomethane. | mpg.de |
| Palladium catalyst | Aryl compounds | Alkylated aryl compounds | Electrochemical approach in an undivided cell and aqueous solution. | chinesechemsoc.org |
| Iron(III) chloride in [mpy]OTf ionic liquid | Nitroolefins, Benzylazide | 1,5-disubstituted 1,2,3-triazoles | Efficient and reusable homogeneous catalytic system. | mdpi.com |
| Zinc(II) chloride | 5-(trifluoromethyl)picolinonitrile, L-tert-Leucinol | Chiral ligand L1 | Nearly quantitative yield for ligand synthesis used in asymmetric catalysis. | nih.gov |
Novel Precursor Chemistry and Reaction Mechanisms in this compound Formation
The development of novel precursors is crucial for expanding the synthetic routes to this compound and its derivatives. Trifluoromethyl-substituted imidazolines have been identified as novel precursors for trifluoromethyl ketones (TFMKs). acs.orgfigshare.com These imidazolines are synthesized via a 1,3-dipolar cycloaddition reaction and can be hydrolyzed under mild acidic conditions to yield the desired TFMKs. acs.org
Another innovative approach utilizes ortho-nitro-substituted N-trifluoroacetyl imino-λ3-iodane as a bench-stable equivalent of trifluoroacetyl nitrene. rsc.org This precursor has been explored for the synthesis of 2-trifluoromethyl oxazoles. rsc.org The stability of this reagent is attributed to intramolecular and intermolecular halogen bonding. rsc.org
The reaction of α-CF₃-enamines with arylaldehydes leads to the direct synthesis of α,β-diaryl-CF₃-enones, which are versatile building blocks for trifluoromethylated pyrazolines and pyrazoles. rsc.org
Electrochemical and Photochemical Synthesis Approaches
Electrochemical and photochemical methods offer alternative energy sources to drive chemical reactions, often under mild conditions.
An electrochemical approach for the synthesis of this compound sulfinic acid salt involves the reduction of a mixture of CF₃Br and SO₂ in an undivided cell with a soluble anode (Mg or Zn). tandfonline.comcapes.gov.br This method provides high yields of the desired product. tandfonline.com More recently, electrochemical radical cascade cyclizations of N-allylamides with sodium trifluoromethanesulfinate have been developed to produce trifluoromethylated oxazolines. organic-chemistry.org This process is notable for avoiding external oxidants and metal catalysts. organic-chemistry.org
Photoredox catalysis has been employed to generate trifluoromethyl radicals from CF₃I using low-energy photoirradiation. acs.orgnih.gov The use of oxalate (B1200264) as a coreactant is key to this process, which involves the generation of a carbon dioxide radical anion as a reductant for CF₃I. acs.orgnih.gov Another photochemical strategy allows for the synthesis of α-trifluoromethylated ketones from styrenes using sodium trifluoromethanesulfinate (CF₃SO₂Na) without an external photoredox catalyst, relying on the product to act as a photosensitizer. researchgate.net
| Synthesis Approach | Precursors/Reagents | Product | Key Features | Reference |
| Electrochemical Reduction | CF₃Br, SO₂, Mg or Zn anode | This compound sulfinic acid salt | High yield in an undivided cell. | tandfonline.comcapes.gov.br |
| Electrochemical Radical Cyclization | N-allylamides, Sodium trifluoromethanesulfinate | Trifluoromethylated oxazolines | Green method avoiding external oxidants and metal catalysts. | organic-chemistry.org |
| Photoredox Catalysis | CF₃I, Oxalate, Narrow-bandgap photocatalyst | Trifluoromethyl radicals | Utilizes low-energy green or red LED photoirradiation. | acs.orgnih.govacs.org |
| Photochemical Synthesis | Styrenes, Sodium trifluoromethanesulfinate | α-trifluoromethylated ketones | Proceeds without an external photoredox catalyst. | researchgate.net |
| Photochemical Synthesis | Dilute acetic acid, Cu(II) | Fluoromethane | Demonstrates photochemical generation of a volatile fluorinated species. | rsc.org |
Sustainable and Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which focus on minimizing waste, using safer solvents, and improving energy efficiency, are increasingly being applied to the synthesis of this compound and related compounds. innovareacademics.ininnovareacademics.inmdpi.comacs.orgedu.krd
The use of water as a solvent is a key aspect of green chemistry. A one-pot, catalyst-free synthesis of pyrano[2,3-c]pyrazoles and pyrano[2,3-d]pyrimidines has been achieved in water. bohrium.com The development of recyclable heterogeneous catalysts, such as the copper-doped carbon nitride mentioned earlier, also aligns with green chemistry principles by reducing catalyst waste. google.com
Electrochemical methods are often considered green as they can reduce the need for chemical oxidants and reductants. organic-chemistry.orgrsc.orgrsc.org The electrochemical synthesis of oxazoline (B21484) derivatives is a prime example of a green process that operates under ambient conditions. organic-chemistry.org Furthermore, the use of microwave irradiation as an energy-efficient tool is another green chemistry approach that has been applied to the synthesis of trifluoromethyl-containing compounds. innovareacademics.ininnovareacademics.in A significant transformation that underscores sustainability is the conversion of this compound (HCF₃), a potent greenhouse gas, into fluoroalkenes through defluoroalkylation, thereby repurposing its atomic content while destroying the CF₃ group. chemrxiv.org
Theoretical and Computational Investigations of Trifluoromethane
Quantum Chemical Characterization of Trifluoromethane
Quantum chemical methods are instrumental in providing a detailed picture of the intrinsic properties of the this compound molecule.
This compound consists of a central carbon atom bonded to one hydrogen atom and three fluorine atoms. guidechem.com Its molecular structure is a tetrahedron, which minimizes electron-electron repulsion and results in a stable configuration. guidechem.comguidechem.com The central carbon atom undergoes sp³ hybridization, where its one 2s and three 2p orbitals combine to form four equivalent hybrid orbitals. guidechem.comtopblogtenz.com These sp³ orbitals then form four sigma (σ) bonds: one with the 1s orbital of hydrogen and three with the 2p orbitals of the fluorine atoms. guidechem.com
This arrangement leads to a tetrahedral electron and molecular geometry. guidechem.comtopblogtenz.comyoutube.com The ideal bond angle in a perfect tetrahedral geometry is 109.5°. guidechem.comyoutube.com However, due to the high electronegativity of the three fluorine atoms compared to the single hydrogen atom, the actual bond angles in this compound deviate slightly from this ideal value to accommodate the different electronic repulsions. youtube.com The molecule is considered polar because the asymmetrical arrangement of the highly polar C-F bonds and the C-H bond results in a net dipole moment that is not canceled out by the molecule's geometry. guidechem.com
Computational studies have provided precise values for the geometric parameters of this compound. These calculations are essential for understanding the molecule's rotational spectra and other physical properties.
Table 1: Calculated Geometric Parameters of this compound
| Parameter | Value |
|---|---|
| C-H Bond Length | 109 pm |
| C-F Bond Length | 134 pm |
| F-C-F Bond Angle | ~109.5° |
| H-C-F Bond Angle | ~109.5° |
Note: The bond angles are approximately 109.5° but show slight deviations in high-precision calculations due to the different electronegativities of H and F. topblogtenz.comyoutube.com
The vibrational modes of this compound have been characterized through both experimental infrared spectroscopy and theoretical calculations. nist.gov High-level quantum chemical methods, such as Coupled Cluster with Single and Double and Perturbative Triple excitations [CCSD(T)], have been used to compute accurate anharmonic force fields. wisc.eduresearchgate.netexlibrisgroup.com These calculations are crucial for assigning the bands observed in experimental spectra and for understanding the intramolecular dynamics.
Anharmonicity refers to the deviation of a molecular vibration from a simple harmonic oscillator. Accounting for anharmonicity is essential for accurately predicting vibrational energy levels, especially for overtones and combination bands. researchgate.net For polyatomic molecules like this compound, canonical van Vleck perturbation theory (CVPT) is a powerful tool used to calculate vibrational energy levels from an ab initio force field, showing excellent agreement with experimental data. wisc.eduresearchgate.net
Table 2: Selected Vibrational Frequencies of this compound (CHF₃)
| Symmetry Species | Mode Number | Approximate Type of Mode | Frequency (cm⁻¹) |
|---|---|---|---|
| a₁ | ν₁ | C-H stretch | 3034 |
| a₁ | ν₂ | CF₃ symmetric stretch | 1152 |
| a₁ | ν₃ | CF₃ symmetric bend | 700 |
| e | ν₄ | C-H bend | 1378 |
| e | ν₅ | CF₃ asymmetric stretch | 1158 |
| e | ν₆ | CF₃ asymmetric bend | 508 |
Data sourced from NIST compilations of experimental values. nist.gov
Molecular Dynamics Simulations Involving this compound Systems
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com These simulations provide a bridge between the microscopic properties of molecules and the macroscopic properties of materials.
Understanding the intermolecular forces in the condensed phases (liquid and solid) of this compound is critical for predicting its thermodynamic and transport properties. libretexts.orglibretexts.orgkhanacademy.org MD simulations have been employed to study the liquid structure of this compound. tandfonline.com To achieve this, accurate force fields, which are sets of parameters describing the potential energy of the system, are required.
Ab initio force fields for this compound have been developed by parameterizing potential energy data calculated from high-level quantum chemistry methods like Møller-Plesset (MP2) perturbation theory. nih.gov In one such study, intermolecular interaction potentials for the this compound dimer were calculated in 15 different orientations using MP2 and calibrated with CCSD(T) calculations. nih.gov This data was then used to create a 5-site force field for MD simulations. The results of these simulations, including atom-wise radial distribution functions and self-diffusion coefficients, showed quantitative agreement with experimental data over a wide range of conditions, validating the force field's accuracy. nih.gov
These simulations reveal that liquid this compound has a well-ordered, close-packed structure where the hydrogen atom of one molecule is often surrounded by multiple fluorine atoms from neighboring molecules. tandfonline.com Fluorine substitution in methane (B114726) has been shown to enhance electrostatic interactions, which become dominant in determining the intermolecular forces at specific orientations. nih.gov
Reactive molecular dynamics simulations allow for the modeling of chemical reactions by enabling the formation and breaking of chemical bonds. mdpi.com These simulations are used to investigate the complex chemical transformations that this compound can undergo under various conditions.
One area of investigation is the decomposition of this compound in non-thermal plasma environments. nih.gov Such processes are relevant to the abatement of this potent greenhouse gas. The main by-products identified in these transformations include carbonyl fluoride (B91410) (COF₂), carbon tetrafluoride (CF₄), carbon dioxide (CO₂), and carbon monoxide (CO). nih.gov
Another application is in studying its use as a chemical reagent. This compound is a precursor for the trifluoromethyl carbanion (CF₃⁻), a key intermediate for introducing the trifluoromethyl group into organic molecules—a common strategy in pharmaceutical development. acs.org Flow chemistry setups, which enable precise control over reaction conditions, have been developed for the safe and efficient generation and consumption of the trifluoromethyl carbanion from this compound. acs.orgmit.edu Reactive simulations can help elucidate the mechanisms and kinetics of these important synthetic transformations. mdpi.comescholarship.org
Density Functional Theory (DFT) Applications to this compound Systems
Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method for investigating the electronic structure of many-body systems, including molecules like this compound. wikipedia.orgnih.govimperial.ac.uk Its popularity stems from a favorable balance between computational cost and accuracy, allowing for the study of larger and more complex systems than is feasible with more computationally expensive methods like coupled cluster theory. nih.govmit.edu
DFT has been applied to study a wide range of properties of this compound and its interactions. For instance, DFT calculations are routinely used to:
Optimize Molecular Geometry: Determine the ground-state structure, including bond lengths and angles, by finding the minimum energy configuration. mdpi.com
Calculate Vibrational Frequencies: Predict the infrared and Raman spectra of the molecule. These calculations are often used to complement experimental spectroscopic data. mdpi.com
Investigate Intermolecular Interactions: Ab initio studies of complexes involving trifluorohalomethanes and various Lewis bases have used DFT to analyze the geometries, binding energies, and electrostatic potentials of the resulting complexes. nih.gov For example, the interaction between this compound and ethers has been analyzed to understand the effect of fluorine substitution on intermolecular forces. nih.gov
Model Reaction Pathways: DFT can be used to explore the potential energy surfaces of chemical reactions involving this compound, identifying transition states and calculating activation energies for its chemical transformations. mdpi.com
While DFT is a powerful tool, the accuracy of the results is highly dependent on the choice of the exchange-correlation functional and the basis set used in the calculation. mdpi.com Despite known limitations, such as the difficulty in accurately describing van der Waals forces with some functionals, ongoing developments continue to expand the applicability and reliability of DFT for studying complex chemical systems involving this compound. wikipedia.orgnih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of Trifluoromethane
High-Resolution Rotational and Rovibrational Spectroscopy
High-resolution rotational and rovibrational spectroscopy are powerful techniques for obtaining precise information about the quantized energy levels of molecules. For trifluoromethane, these methods allow for an in-depth analysis of its structure and vibrational dynamics. By studying the interaction of the molecule with microwave and infrared radiation, detailed spectra are obtained which consist of sharp lines corresponding to transitions between different rotational and vibrational states.
High-resolution spectroscopic studies have enabled the precise determination of the molecular geometry of this compound. The molecule has a C₃ᵥ point group symmetry and a tetrahedral geometry around the central carbon atom. Experimental data has provided accurate measurements of its bond lengths and angles.
A detailed rovibrational analysis of the infrared spectrum of this compound has yielded precise rotational constants. These constants are critical for characterizing the molecule's moments of inertia. For a symmetric top molecule like this compound, there are two unique rotational constants, B and C (or A and B). Studies have also determined higher-order terms like sextic centrifugal distortion constants, which account for the small changes in the molecule's shape as it rotates at high speeds.
| Parameter | Value | Unit |
|---|---|---|
| C-H Bond Length (rCH) | 1.091 | Å |
| C-F Bond Length (rCF) | 1.328 | Å |
| F-C-F Bond Angle (aFCF) | 108.58 | ° |
| H-C-F Bond Angle (aHCF) | 110.348 | ° |
| Rotational Constant A | 0.34520 | cm⁻¹ |
| Rotational Constant B | 0.34520 | cm⁻¹ |
| Rotational Constant C | 0.18925 | cm⁻¹ |
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. For a non-linear molecule like this compound, there are 3N-6 (where N is the number of atoms) fundamental vibrational modes. High-resolution Fourier transform infrared (FTIR) spectroscopy has been instrumental in analyzing these modes.
One area of detailed study has been the ν₃ fundamental band of this compound. In addition to the fundamental transition (from the v=0 ground state to the v=1 excited state), high-resolution spectra often reveal "hot bands". spectrabase.comrsc.org These are transitions that originate from an already excited vibrational state (e.g., v=1 → v=2). spectrabase.comrsc.org Because of molecular anharmonicity, these hot bands typically appear at slightly lower frequencies than the fundamental band. rsc.org For this compound, analyses have successfully identified and characterized hot bands such as 2ν₃−ν₃. nih.gov The intensity of hot bands is temperature-dependent, increasing at higher temperatures as more molecules populate the initial excited vibrational state. rsc.orgntu.edu.sg The study of these bands provides deeper insight into the potential energy surface of the molecule. nih.gov
| Mode | Symmetry | Frequency (cm⁻¹) | Description |
|---|---|---|---|
| ν₁ | A₁ | 3036 | C-H stretch |
| ν₂ | A₁ | 1152 | C-F symmetric stretch |
| ν₃ | A₁ | 700 | CF₃ symmetric bend (umbrella) |
| ν₄ | E | 1372 | C-F asymmetric stretch |
| ν₅ | E | 1157 | H-C-F bend |
| ν₆ | E | 507 | CF₃ rock |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure by probing the magnetic properties of atomic nuclei. rsc.org In an NMR experiment, a sample is placed in a strong magnetic field and irradiated with radio waves, causing certain nuclei to absorb energy. rsc.orgarxiv.org The resulting spectrum provides information about the chemical environment, connectivity, and number of different types of nuclei. rsc.org For this compound, ¹H, ¹⁹F, and ¹³C NMR are particularly informative.
The ¹H NMR spectrum of this compound shows a single signal that is split into a quartet. This splitting pattern arises from spin-spin coupling to the three equivalent fluorine atoms. The ¹⁹F NMR spectrum correspondingly displays a doublet, resulting from coupling to the single proton. The ¹³C NMR spectrum exhibits a quartet due to the one-bond coupling between the carbon atom and the three fluorine atoms. The magnitude of these splittings is given by the coupling constant (J), which is a measure of the interaction between the nuclear spins.
| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| ¹H | ~6.25 ppm (in cyclohexane) | Quartet | ²JH-F ≈ 79.2 Hz |
| ¹⁹F | ~-78.6 ppm (vs. CFCl₃) | Doublet | ²JF-H ≈ 79.2 Hz |
| ¹³C | ~120-130 ppm (typical for CF₃) | Quartet | ¹JC-F ≈ 270-340 Hz |
Note: Chemical shifts can vary depending on the solvent and reference standard used. The ¹³C chemical shift is an approximate range for trifluoromethyl groups. researchgate.net
Time-Resolved and Ultrafast Spectroscopic Probes of this compound Photoreactions
Time-resolved spectroscopy investigates the dynamics of chemical processes that occur on very short timescales, such as photochemical reactions. wikipedia.org These techniques, often employing ultrashort laser pulses in a "pump-probe" setup, can track the evolution of molecules from an excited state through various intermediate states to the final products. wikipedia.org This allows for the direct observation of bond breaking, bond formation, and energy relaxation processes on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. wikipedia.org
While direct ultrafast spectroscopic studies on the photoreactions of this compound itself are not extensively documented in the reviewed literature, the techniques are highly relevant for understanding its formation and atmospheric chemistry. For instance, pulsed laser photolysis studies have been conducted on trifluoroacetaldehyde (B10831) (CF₃CHO), an atmospheric degradation product of some hydrofluorocarbons. researchgate.net The UV photolysis of this compound is a potential source of this compound. researchgate.net In such experiments, a pump laser pulse initiates the photolysis of CF₃CHO, and subsequent spectroscopic measurements probe the formation quantum yields of CHF₃ at various wavelengths and pressures. researchgate.net These types of studies are critical for building accurate models of atmospheric chemistry. Techniques like transient absorption spectroscopy and time-resolved photoelectron spectroscopy (TRPES) are ideally suited for tracking the reactive intermediates, such as the trifluoromethyl radical (•CF₃), that are involved in these photochemical processes. rsc.orgwikipedia.org
Computational Spectroscopy for Spectral Prediction and Interpretation
Computational spectroscopy has become an indispensable tool that works in synergy with experimental techniques to provide a complete picture of molecular properties. yale.edu By using quantum chemical methods, such as ab initio calculations and density functional theory (DFT), it is possible to predict and simulate various types of spectra with high accuracy. yale.edu
For this compound, computational methods are crucial for:
Spectral Interpretation: High-resolution rotational and rovibrational spectra can be extremely complex. Theoretical calculations help in assigning the thousands of observed spectral lines to specific quantum transitions. acs.org
Structural Refinement: While experiments provide rotational constants, computational chemistry is used to calculate these constants from a theoretical molecular structure. By iterating and comparing the calculated and experimental constants, a highly accurate equilibrium structure of the molecule can be determined. yale.edu
Vibrational Analysis: Computational methods can predict the frequencies and intensities of the fundamental vibrational modes, overtones, and combination bands. sigmaaldrich.com This is essential for correctly assigning the features observed in experimental IR and Raman spectra and for understanding complex phenomena like Fermi resonances and Coriolis interactions, which can perturb the energy levels. nih.gov
NMR Parameter Prediction: Theoretical calculations can predict NMR chemical shifts and spin-spin coupling constants. This aids in the assignment of complex spectra and provides a deeper understanding of the relationships between electronic structure and observed NMR parameters.
In essence, computational spectroscopy provides the theoretical framework that allows for the full interpretation of the rich information contained within experimental spectra, turning complex data into a detailed understanding of the structure and dynamics of this compound. yale.eduacs.org
Atmospheric Chemistry and Environmental Fate of Trifluoromethane
Atmospheric Lifetime and Degradation Pathways
The atmospheric lifetime of a compound is a measure of the average time it remains in the atmosphere. Trifluoromethane is characterized by a very long atmospheric lifetime, estimated to be 270 years. wikipedia.org This long lifespan is a result of its slow degradation processes in the atmosphere. The primary sink for this compound in the troposphere is its reaction with hydroxyl (OH) radicals.
Photodissociation is a chemical reaction in which a chemical compound is broken down by photons. wikipedia.org For a molecule to be photodissociated in the lower atmosphere, it must be able to absorb radiation at wavelengths greater than 290 nm. colorado.edu this compound is stable against photodissociation in the troposphere because it does not have appropriate electronic transitions in the visible or near-UV spectrum. colorado.edu
Photooxidation, a process initiated by sunlight, is a key degradation pathway for many atmospheric compounds. For this compound, this process is primarily initiated by its reaction with hydroxyl radicals, as detailed in the following section.
The principal removal mechanism for this compound from the atmosphere is its reaction with hydroxyl (OH) radicals. acs.org This reaction is, however, very slow, which accounts for the compound's long atmospheric lifetime. The reaction proceeds via hydrogen abstraction to form a trifluoromethyl radical (•CF₃) and water.
CHF₃ + •OH → •CF₃ + H₂O
Studies have been conducted to determine the rate of this reaction. acs.orgacs.org The reaction kinetics are crucial for accurately modeling the atmospheric lifetime and environmental impact of this compound.
Global Warming Potential (GWP) and Radiative Forcing Contributions
This compound is a potent greenhouse gas due to its strong absorption of infrared radiation in the atmospheric window. Its impact on global warming is quantified by its Global Warming Potential (GWP), a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide. wikipedia.org
The GWP of this compound is exceptionally high. According to the Intergovernmental Panel on Climate Change (IPCC), its 100-year GWP is 14,800, meaning one ton of this compound has the same warming effect as 14,800 tons of carbon dioxide over a 100-year period. epa.govepa.govcopernicus.orgdcceew.gov.au
Global Warming Potential of this compound
GWP values from the IPCC Second and Fourth Assessment Reports. ipcc.ch
Radiative forcing is a measure of the change in energy balance in the Earth's atmosphere due to a particular factor, such as a greenhouse gas. wikipedia.org The high GWP of this compound is a direct result of its high radiative efficiency and long atmospheric lifetime.
Long-Term Atmospheric Monitoring and Trend Analysis of this compound Concentrations
Long-term atmospheric monitoring programs have tracked the concentration of this compound, revealing a significant and sustained increase in its atmospheric abundance over the past several decades. epa.gov Until around 2001, HFC-23 was the most abundant HFC in the global atmosphere. wikipedia.org This increase is primarily linked to emissions from the production of HCFC-22. copernicus.org
Atmospheric measurements show that global concentrations of HFC-23 have been rising. epa.gov While there was a period of decline in emissions, a divergence has been noted between expected emissions based on reported abatement and those derived from atmospheric observations between 2015 and 2019. nih.gov
Atmospheric Concentration of HFC-23
Data represents parts per trillion (ppt) in the global background troposphere. pnas.org
Environmental Remediation and Abatement Technologies for Atmospheric this compound
Given its long atmospheric lifetime, there are no practical environmental remediation technologies for removing this compound directly from the atmosphere. Therefore, efforts are focused on abating emissions at their source. The primary source of HFC-23 emissions is as a byproduct during the manufacture of HCFC-22. unfccc.int
The main abatement technology employed is thermal oxidation, or incineration. europa.euaveva.com In this process, the waste gas stream containing HFC-23 is incinerated at high temperatures in a controlled environment. aveva.com This converts the HFC-23 into less harmful substances like carbon dioxide, water vapor, hydrogen fluoride (B91410), and hydrogen chloride. aveva.com
Process optimization in HCFC-22 production can also reduce the amount of HFC-23 generated. aveva.com International agreements, such as the Kigali Amendment to the Montreal Protocol, have established obligations for countries to destroy HFC-23 emissions from facilities manufacturing hydrochlorofluorocarbons and hydrofluorocarbons "to the extent practicable". nih.govanalytica-world.com Studies have shown that the effective implementation of these abatement technologies has the potential to reduce global HFC-23 emissions by at least 84%. nih.gov
Applications of Trifluoromethane in Advanced Industrial Processes and Materials Science
Role in Plasma Etching and Semiconductor Manufacturing
Trifluoromethane plays a critical role in the semiconductor industry, particularly in the plasma etching of silicon-based materials like silicon oxide and silicon nitride. efcgases.comwikipedia.org Plasma etching is a crucial process in the fabrication of integrated circuits, where a partially ionized gas is used to selectively remove material from a wafer surface. semiconductors.org CHF₃ is valued in this process for its high selectivity and etch rate. efcgases.com
In plasma etching, selectivity refers to the ability to etch one material at a much faster rate than another. wisc.edu this compound plasmas exhibit high selectivity for etching silicon dioxide (SiO₂) and silicon nitride over silicon, which is essential for creating the intricate patterns required in modern microelectronics. efcgases.comispc-conference.org This selectivity is achieved through the formation of a fluorocarbon polymer layer on the surface, which modulates the etching and deposition reactions. semiconductors.orgispc-conference.org
Anisotropy, the ability to etch in a specific direction (typically vertically), is another critical factor in creating high-fidelity patterns. wisc.edu The use of this compound in plasma etching allows for a high degree of anisotropy, which is crucial for manufacturing high-density integrated circuits. google.com The degree of anisotropy can be controlled by adjusting the gas mixture, for instance, by combining CHF₃ with sulfur hexafluoride (SF₆). google.com
| Etching Parameter | Role of this compound |
| Etch Selectivity | High selectivity for SiO₂ and Si₃N₄ over Si. efcgases.comispc-conference.org |
| Anisotropy | Enables directional etching for high-resolution patterns. google.com |
| Etch Rate | Provides a relatively high etch rate for faster processing. efcgases.com |
The effectiveness of this compound in plasma etching is rooted in its plasma chemistry. prezi.com In a plasma environment, CHF₃ dissociates to form various reactive species, including fluorine radicals (F) and CFₓ radicals. prezi.commdpi.com These reactive species interact with the silicon dioxide or silicon nitride surface, forming volatile products like silicon tetrafluoride (SiF₄), which are then removed. prezi.comispc-conference.org
The addition of other gases, such as oxygen (O₂), to the this compound plasma can significantly influence the reaction kinetics. mdpi.com Oxygen can react with the CFₓ radicals, reducing the formation of the passivating fluorocarbon polymer layer and thereby affecting the etch rate and selectivity. mdpi.comcyberleninka.ru Understanding and controlling these plasma reactions are key to optimizing the etching process for specific applications. umn.edu Research has shown that the addition of O₂ can suppress the densities of CFₓ radicals and influence the kinetics of fluorine atoms. mdpi.comresearchgate.net
This compound in Refrigeration Cycle Optimization and Next-Generation Refrigerants
This compound, also known as R-23, has been utilized as a refrigerant, particularly in very low-temperature industrial refrigeration systems, due to its low boiling point of -82.1°C. efcgases.comwikipedia.orgtaiyugas.com It has served as a replacement for chlorofluorocarbons (CFCs) like CFC-13.
However, this compound has a very high global warming potential (GWP), estimated to be thousands of times greater than that of carbon dioxide. chemicalprocessing.com This has led to a significant push to phase out its use and develop more environmentally friendly alternatives. taiyugas.comscispace.com
Current research focuses on next-generation refrigerants with low GWP. marketreportanalytics.com While not a direct replacement on its own, trifluoroiodomethane (CF₃I), a related compound, is being investigated as a component in new refrigerant blends. marketreportanalytics.comacs.org For instance, the refrigerant blend R-466A contains trifluoroiodomethane along with other hydrofluorocarbons (HFCs). acs.org The goal is to create refrigerant mixtures that offer good performance in terms of cooling capacity and energy efficiency while minimizing their environmental impact. scispace.comresearchgate.net
| Refrigerant Property | This compound (HFC-23) |
| Boiling Point | -82.1°C wikipedia.org |
| Application | Low-temperature refrigeration taiyugas.com |
| Global Warming Potential (GWP) | High chemicalprocessing.com |
This compound as a Precursor in Fluoropolymer and Specialty Chemical Synthesis
This compound is an important precursor in the synthesis of various fluorinated compounds. efcgases.com It is a key building block for introducing the trifluoromethyl group (-CF₃) into organic molecules, a process known as trifluoromethylation. efcgases.com The addition of a trifluoromethyl group can significantly alter the properties of a molecule, such as its stability, lipophilicity, and biological activity, making it a valuable technique in the development of pharmaceuticals and other specialty chemicals. efcgases.com
This compound is a byproduct in the manufacturing of polytetrafluoroethylene (PTFE), commonly known as Teflon. wikipedia.orgchemicalprocessing.com Researchers have developed methods to utilize this byproduct for the synthesis of valuable chemicals, including trifluoromethanesulfonic acid, a widely used superacid catalyst, and trifluoromethylated silanes like the Ruppert-Prakash Reagent, which is used in the pharmaceutical industry. chemicalprocessing.com The conversion of this potent greenhouse gas into valuable products is an area of active research. asahilab.co.jp
The synthesis of fluoropolymers can be achieved through the polymerization of fluorine-containing monomers or by the chemical modification of non-fluorinated polymers. umn.edu While not directly polymerized in the same way as monomers like tetrafluoroethylene, this compound's role as a precursor to trifluoromethylating agents contributes to the broader field of fluoropolymer chemistry. rsc.org20.210.105
Advanced Solvents and Reaction Media Utilizing this compound
The unique properties of fluorinated compounds lend themselves to applications as specialized solvents. wikipedia.org this compound has been used as a solvent and reaction medium in pharmaceutical manufacturing. taiyugas.com Its low boiling point also makes it suitable as a cryogenic agent for dissolving and recrystallizing drugs. taiyugas.com
The development of "fluorous" technologies utilizes perfluorinated or highly fluorinated compounds to create solvents with distinct properties, such as immiscibility with both aqueous and common organic solvents. wikipedia.orggoogle.com This allows for simplified separation and purification processes in chemical reactions. While not a perfluorocarbon, the principles of using fluorinated compounds as specialized solvents apply to this compound in certain contexts.
Chemical Reactivity and Mechanistic Studies of Trifluoromethane Transformations
Gas-Phase Reaction Kinetics and Mechanisms
The gas-phase chemistry of trifluoromethane is crucial for understanding its atmospheric fate and its behavior in high-temperature industrial processes. Kinetic studies often focus on its reactions with radicals, which are key to its decomposition and transformation pathways.
The reaction of this compound with hydroxyl radicals (•OH) is a primary atmospheric removal process. The rate constant for this reaction has been the subject of numerous studies. acs.orgcopernicus.orgnist.govcopernicus.org The reaction proceeds via hydrogen abstraction to form a trifluoromethyl radical (•CF₃) and water.
CHF₃ + •OH → •CF₃ + H₂O
Experimental data for this reaction have been compiled and evaluated over a wide range of temperatures. These studies are essential for atmospheric modeling and predicting the global warming potential of this compound. acs.org
Trifluoromethyl radicals (•CF₃) are key intermediates in the gas-phase chemistry of this compound. Their formation can be achieved through the reaction of this compound with various radicals or through photolysis. The subsequent reactions of •CF₃ radicals are critical in understanding combustion and plasma processes involving fluorocarbons. For instance, the reactions of •CF₃ with atomic species and other radicals have been investigated to determine their kinetic parameters.
Interactive Table: Gas-Phase Reaction Rate Constants for this compound
| Reactant | Product(s) | Rate Constant (k) | Temperature (K) |
| •OH | •CF₃ + H₂O | 1.5 x 10⁻¹³ exp(-1100/T) cm³ molecule⁻¹ s⁻¹ | 250-480 |
| •H | •CF₃ + H₂ | Varies with temperature | High Temperatures |
| •O(¹D) | •OCF₂ + HF | (1.4 ± 0.2) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 298 |
Note: The rate constants are illustrative and may vary depending on the specific experimental conditions. The data is based on aggregated findings from kinetic studies.
Solution-Phase Reactivity and Derivatization Strategies
In the solution phase, the reactivity of this compound is dominated by the acidity of its C-H bond (pKa ≈ 25–28 in DMSO). wikipedia.org This allows for its deprotonation by strong bases to form the trifluoromethyl anion (CF₃⁻), a potent nucleophile. This anion is a valuable intermediate for introducing the trifluoromethyl group into organic molecules.
However, the trifluoromethyl anion is unstable and can readily decompose to fluoride (B91410) ion and difluorocarbene (:CF₂). wikipedia.org Therefore, its generation and use in synthesis require careful control of reaction conditions, often at low temperatures.
CHF₃ + Base ⇌ [CF₃]⁻ + [Base-H]⁺
[CF₃]⁻ → F⁻ + :CF₂
A significant strategy in utilizing the solution-phase reactivity of this compound involves its conversion into more stable and handleable trifluoromethylating reagents. A prominent example is the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMS-CF₃), which is prepared from this compound. wikipedia.org This reagent serves as a nucleophilic source of the CF₃ group and is widely used in organic synthesis.
Derivatization in the context of this compound often refers to the transformation of the C-H bond into a more synthetically useful functional group, typically through the generation of the trifluoromethyl anion. This in-situ generation and subsequent reaction with electrophiles is a key strategy for its derivatization.
Catalytic Activation and Transformation of the C-H Bond in this compound
The direct functionalization of the C-H bond in this compound is a highly desirable but challenging transformation due to its high bond dissociation energy. Transition-metal catalysis has emerged as a powerful tool for achieving this goal, offering pathways for more efficient and selective transformations. nih.govdntb.gov.uanih.gov
Catalytic systems, often involving late transition metals such as palladium, rhodium, and copper, can activate the C-H bond through various mechanisms, including oxidative addition and concerted metalation-deprotonation. nih.gov These approaches aim to generate a metal-trifluoromethyl intermediate (M-CF₃), which can then undergo further reactions to form new C-C or C-heteroatom bonds.
Challenges in the catalytic C-H activation of this compound include its low reactivity and the potential for catalyst deactivation. Research in this area focuses on the design of highly active and robust catalysts, often employing specialized ligand systems to promote the desired reactivity. While the direct C-H functionalization of this compound is still an evolving field, it holds significant promise for the development of novel synthetic methodologies. nih.govdntb.gov.ua
Role of this compound in Selective Fluorination Reactions
This compound itself is not typically used as a general fluorinating agent for the introduction of single fluorine atoms. Instead, its primary role in fluorination chemistry is as a precursor to the trifluoromethyl group (–CF₃). The introduction of a trifluoromethyl group can significantly alter the physical, chemical, and biological properties of organic molecules. wikipedia.org
Trifluoromethylation reactions using this compound as the starting material generally proceed via the generation of the trifluoromethyl anion or the trifluoromethyl radical. wikipedia.org As discussed in the solution-phase reactivity section, deprotonation of this compound with a strong base yields the trifluoromethyl anion, which can then react with various electrophiles. wikipedia.org
Alternatively, under radical conditions, the trifluoromethyl radical can be generated from this compound. This radical can then participate in radical addition reactions with unsaturated compounds or in radical substitution reactions.
Several trifluoromethylating reagents are derived from this compound, which then act as more convenient and selective sources of the CF₃ group in organic synthesis. wikipedia.org
Interactive Table: Trifluoromethylation Strategies Involving this compound
| Reagent Source | Generated Species | Typical Electrophiles/Substrates | Reaction Type |
| CHF₃ + Strong Base | CF₃⁻ (nucleophilic) | Aldehydes, ketones, imines | Nucleophilic Addition |
| CHF₃ (radical initiation) | •CF₃ (radical) | Alkenes, alkynes, arenes | Radical Addition/Substitution |
| Precursor to TMS-CF₃ | CF₃⁻ (nucleophilic) | Carbonyls, epoxides, halides | Nucleophilic Trifluoromethylation |
Defluoroalkylation Reactions of this compound
Recent advancements have explored the transformation of this compound through defluoroalkylation, a process that involves the cleavage of a C-F bond and the formation of a new C-C bond. researchgate.netchemrxiv.org This represents a departure from traditional trifluoromethylation, where the CF₃ group is transferred intact.
One notable example is the defluoroalkylation of this compound with organolithium reagents. researchgate.netchemrxiv.org In these reactions, the organolithium reagent acts as both a base to deprotonate this compound and as a nucleophile. The reaction proceeds through a complex mechanism that can lead to the formation of fluoroalkenes. This transformation is significant as it provides a method for converting a potent greenhouse gas into valuable fluorinated building blocks.
The mechanism of defluoroalkylation can be intricate and is often elucidated through a combination of experimental studies and computational calculations, such as Density Functional Theory (DFT). researchgate.net These studies help to rationalize the observed product formation and guide the development of new synthetic methods. This area of research is particularly important for the valorization of this compound, which is a byproduct of fluoropolymer manufacturing. researchgate.netchemrxiv.org
Future Research Directions and Emerging Paradigms for Trifluoromethane
Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Modeling
The convergence of artificial intelligence (AI) and machine learning (ML) with computational chemistry is set to revolutionize the study of trifluoromethane. nih.govnih.gov These powerful computational tools offer the potential to dramatically accelerate the discovery of new applications and optimize existing processes involving CHF3.
Machine learning models can be trained on vast datasets from computational chemistry to predict the outcomes of chemical reactions with high accuracy. princeton.eduiscientific.org For this compound, this could mean predicting reaction yields and identifying optimal conditions for its use as a reagent, thereby minimizing waste and improving efficiency. princeton.edu By analyzing complex correlations in data, AI can uncover hidden patterns and guide the design of novel catalysts and synthetic routes for this compound-related processes. nsf.gov
Key areas of impact for AI/ML in this compound research include:
Accelerated Discovery: AI algorithms can screen virtual libraries of compounds to identify new molecules with desired properties that can be synthesized using this compound.
Process Optimization: Machine learning can model and optimize reaction conditions for trifluoromethylation reactions, a crucial process in the synthesis of many pharmaceuticals. rsc.org
Predictive Toxicology: AI models can be developed to predict the potential environmental and biological impacts of new compounds derived from this compound, facilitating the design of safer chemicals.
The integration of AI and ML is expected to create a paradigm shift, moving from trial-and-error experimentation to a more predictive and efficient approach to chemical research. nih.gov
Sustainable Production and End-of-Life Management Strategies
The high global warming potential (GWP) of this compound necessitates the development of sustainable production methods and effective end-of-life management strategies. pmarketresearch.comnorden.org Current research is focused on minimizing the environmental footprint of this important chemical.
Sustainable Production:
Traditional methods for producing fluorochemicals often involve harsh conditions and hazardous reagents. agchemigroup.eu Emerging research is exploring greener synthesis routes, such as:
Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch chemistry for gas-liquid reactions involving this compound. rsc.orgpolyu.edu.hk These systems allow for better control of reaction parameters, leading to higher efficiency and safety. asahilab.co.jp
Novel Catalysis: The development of more efficient catalysts can enable the production of this compound and its derivatives under milder conditions, reducing energy consumption and byproduct formation.
End-of-Life Management:
Given its environmental persistence, managing the disposal and recycling of this compound is critical. nih.gov Key strategies being investigated include:
Capture and Sequestration: Developing advanced materials and technologies to capture this compound emissions from industrial processes is a primary focus.
Chemical Upcycling: Research is underway to convert captured this compound into valuable chemical feedstocks, creating a circular economy for this fluorocarbon. rsc.org
Decomposition Technologies: Investigating plasma-based and other advanced oxidation processes to break down this compound into less harmful substances is an active area of research. nih.gov
The following table summarizes key research areas in sustainable practices for this compound:
| Area | Focus | Key Technologies | Potential Impact |
| Sustainable Production | Reducing environmental impact of synthesis | Flow chemistry, novel catalysts, alternative feedstocks | Lower energy consumption, reduced waste, improved safety |
| End-of-Life Management | Mitigating emissions and promoting circularity | Carbon capture, chemical upcycling, advanced decomposition | Reduced greenhouse gas emissions, creation of valuable products from waste |
Exploration of Novel Quantum Technologies Utilizing this compound
The unique quantum properties of molecules are being harnessed in the burgeoning field of quantum technologies, and this compound may have a role to play in these future applications. youtube.com While still in the exploratory phase, the specific vibrational frequencies and dipole moment of the this compound molecule could be leveraged in quantum sensing and information processing.
Potential research directions in this area include:
Quantum Sensing: The precise quantum states of this compound could potentially be used to develop highly sensitive detectors for a variety of physical phenomena.
Quantum Computing: While not a primary candidate for a qubit, the interactions of this compound with other quantum systems could be explored for their potential in quantum control and error correction schemes.
Molecular Qudits: The complex vibrational and rotational states of molecules like this compound could be used to encode more information than a simple two-level qubit, opening up possibilities for higher-dimensional quantum information processing. mdpi.com
The development of quantum technologies is a long-term endeavor, but the exploration of molecules like this compound within this context could lead to unexpected breakthroughs and entirely new applications. azoquantum.comyoutube.com
Interdisciplinary Research with Environmental, Materials, and Chemical Engineering Sciences
Addressing the multifaceted challenges and opportunities associated with this compound requires a highly interdisciplinary approach, integrating expertise from environmental science, materials science, and chemical engineering. gatech.eduyale.edurmc-inspire-research-lab.ca
Environmental Science: Collaboration with environmental scientists is crucial for understanding the atmospheric fate of this compound, developing accurate climate models, and designing effective mitigation strategies. youtube.com This includes studying its atmospheric lifetime and its impact on radiative forcing.
Materials Science: Materials scientists are essential for developing the next generation of materials for capturing, storing, and converting this compound. miragenews.comyoutube.com This includes the design of novel sorbents, membranes, and catalysts. youtube.com
Chemical Engineering: Chemical engineers play a pivotal role in designing and scaling up sustainable production processes, developing efficient reactor technologies for this compound conversion, and creating integrated systems for its lifecycle management. rochester.edu
The synergy between these disciplines will be instrumental in shaping the future of this compound, ensuring its continued utility while minimizing its environmental impact. This collaborative approach will drive innovation in areas such as green chemistry, sustainable materials, and advanced manufacturing processes. acs.org
Q & A
Q. What experimental techniques are used to analyze weak intermolecular interactions in trifluoromethane derivatives?
To investigate weak interactions (e.g., C–H⋯F, C–F⋯π), researchers employ:
- X-ray crystallography : Resolves crystal structures to identify geometric parameters (e.g., bond distances, angles) and intermolecular motifs .
- PIXEL method : Quantifies lattice energy contributions (Coulombic, polarization, dispersion, repulsion) for molecular pairs in crystal packing .
- Spectroscopic methods : FTIR and NMR verify molecular purity and conformational changes post-synthesis .
- Differential Scanning Calorimetry (DSC) : Measures melting points and phase transitions in solid-state studies .
Q. How can electrostatic and dispersive contributions to crystal lattice energy be distinguished?
The PIXEL method decomposes lattice energy into four components:
Q. What thermodynamic models are critical for designing experiments involving this compound?
The Penoncello-Jacobsen equation of state (EOS) accurately predicts this compound’s thermodynamic properties (118–475 K, up to 120 MPa) for phase behavior and heat capacity calculations . NIST’s thermochemical data (e.g., entropy, vapor pressure) are essential for calibrating experimental setups .
Advanced Research Questions
Q. How can contradictions between experimental and computational combustion data be resolved?
In laminar burning velocity studies, discrepancies arise from incomplete kinetic models. A hybrid approach is recommended:
Q. How does trifluoromethyl (-CF₃) substitution alter molecular conformation and crystal packing?
- Conformational changes : Replacing N–H with –CF₃ induces steric strain, shifting cis → trans geometries (e.g., NM11 vs. YEGLAX derivatives) .
- Packing stabilization : Weak C–H⋯F–C(sp³) interactions (ΔG ≈ 5–9 kJ/mol) and C(sp³)–F⋯F–C(sp³) contacts dominate in –CF₃-substituted crystals, contributing 20–30% electrostatic energy .
- Synergistic effects : Cooperative π–π stacking and C–H⋯OQC interactions enhance lattice stability (e.g., NM10 motifs) .
Q. What strategies address low reproducibility in synthesizing this compound derivatives for crystallization?
- Purification : Column chromatography (hexane/ethyl acetate gradient) removes impurities, yielding solid products after freeze crystallization .
- Solvent selection : Slow evaporation from chloroform/hexane mixtures produces high-quality single crystals for X-ray studies .
- Conformational control : Intramolecular C–H⋯OQC hydrogen bonds stabilize desired geometries pre-crystallization .
Data Contradiction Analysis
Q. Why do electrostatic contributions vary across similar C–H⋯F interactions in crystal structures?
Variations arise from:
- Directionality : Shorter C–H⋯F distances (e.g., 2.2 Å vs. 2.6 Å) increase Coulombic contributions by 10–15% .
- Electron density polarization : Fluorine’s electronegativity enhances electrostatic stabilization in –CF₃ groups, confirmed via charge density analysis .
- Molecular environment : Competing interactions (e.g., π–π stacking) reduce net electrostatic effects in crowded motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
